molecular formula C14H15BrN2 B8532783 1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine

1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine

Cat. No.: B8532783
M. Wt: 291.19 g/mol
InChI Key: KMDXHWCQNLFPAH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a pyridylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine typically involves the reaction of 4-bromoacetophenone with pyridine-3-carboxaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the pyridylmethylamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Brorphine: A piperidine benzimidazolone derivative with a similar bromophenyl group.

    Bezafibrate: A fibrate drug with a bromophenyl group but different overall structure.

Uniqueness

1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine is unique due to its combination of a bromophenyl group with a pyridylmethylamine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for further research and development .

Properties

Molecular Formula

C14H15BrN2

Molecular Weight

291.19 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)ethanamine

InChI

InChI=1S/C14H15BrN2/c1-11(13-4-6-14(15)7-5-13)17-10-12-3-2-8-16-9-12/h2-9,11,17H,10H2,1H3

InChI Key

KMDXHWCQNLFPAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NCC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-α-methylbenzylamine (1.5 g, 7.7 mmol), 3-pyridinecarboxaldehyde (0.8 g, 7.5 mmol), and sodium triacetoxyborohydride (2.25 g, 10.5 mmol) in 60 ml of 1,2-dichloroethane was stirred at room temperature for 18 h. The solution was diluted with dichloromethane and washed twice with a saturated sodium bicarbonate solution, once with water, and once with brine. The organic layer was separated, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the title compound. 1H NMR: 8.70 (m,2H), 7.85 (m,1H), 7.67 (d,2H,J=8 Hz), 7.45 (d,2H,J=8 Hz), 7.43 (m,1H), 3.95 (q,1H,J=8 Hz), 3.83 (q,ABX,2H), 1.57 (d,3H,J=8 Hz). MS calcd. 291.2; MS (M+1) 292.1.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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